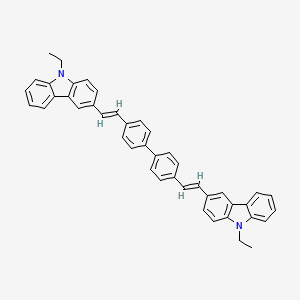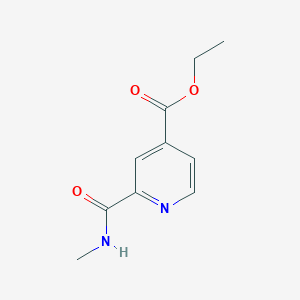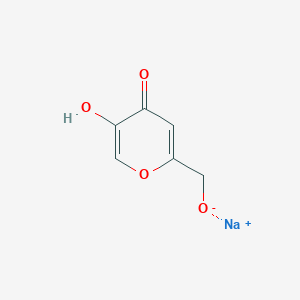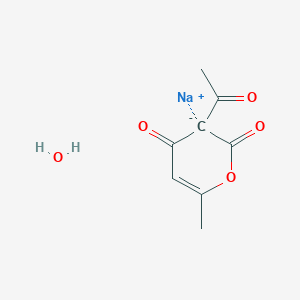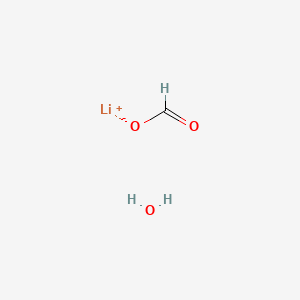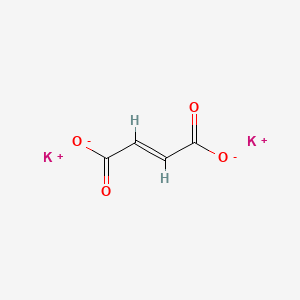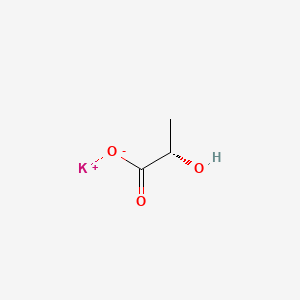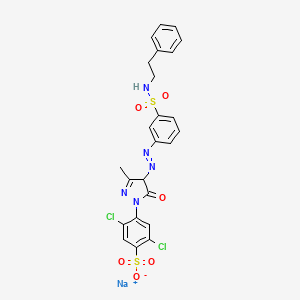
C.I. Acid yellow 61
Descripción general
Descripción
C.I. Acid Yellow 61 is a yellow powder that belongs to the single azo class . It is also known by other names such as Weak Acid Yellow GW, Weak Acid Yellow P-L, and Acid Brilliant Yellow PL . It is used for dyeing wool, silk, polyamide fiber, and its blended fabric. It can also be used for wool and silk fabric printing, direct discharge printing, and leather coloring .
Synthesis Analysis
The manufacturing method of C.I. Acid Yellow 61 involves the diazotization of 2-Amino-N-ethyl-N-phenylbenzenesulfonamide and coupling with 2,5-Bichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid .Molecular Structure Analysis
The molecular formula of C.I. Acid Yellow 61 is C24H20Cl2N5NaO6S2, and its molecular weight is 632.47 . It belongs to the single azo class .Chemical Reactions Analysis
The degradation of Acid Yellow 61 has been studied in both oxidation processes of H2O2/UV and O3 . The results reveal that the H2O2/UV has a beneficial effect on mineralization than O3 only for the degradation of Acid Yellow 61 solution .Physical And Chemical Properties Analysis
C.I. Acid Yellow 61 is soluble in water, with a solubility of 35 g/L at 90°C . In strong sulfuric acid, the dye turns to old yellow, and upon dilution, it retains the same color and luster, with precipitation . Its water solution is green light yellow, which turns to tender yellow upon the addition of hydrochloric acid or sodium hydroxide .Safety And Hazards
Propiedades
IUPAC Name |
sodium;2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(2-phenylethylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N5O6S2.Na/c1-15-23(24(32)31(30-15)21-13-20(26)22(14-19(21)25)39(35,36)37)29-28-17-8-5-9-18(12-17)38(33,34)27-11-10-16-6-3-2-4-7-16;/h2-9,12-14,23,27H,10-11H2,1H3,(H,35,36,37);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBJCMJALNXKIW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NCCC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N5NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Acid yellow 61 | |
CAS RN |
12217-38-8 | |
| Record name | C.I. Acid Yellow 61 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



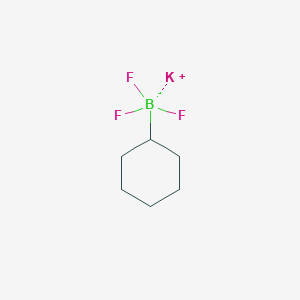
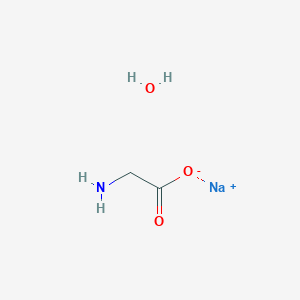
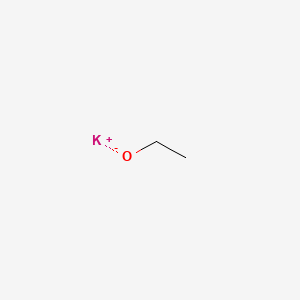

![2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B1592681.png)
